molecular formula C17H17ClN4O2 B2818562 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-propylacetamide CAS No. 1260935-31-6

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-propylacetamide

Cat. No. B2818562
CAS RN: 1260935-31-6
M. Wt: 344.8
InChI Key: PMGYOSFVMKJZEC-UHFFFAOYSA-N
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Description

The compound “2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-propylacetamide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide group .

Scientific Research Applications

Anticancer Properties

1,3,4-Oxadiazoles and quinazolinones, structures related to the compound of interest, have exhibited remarkable biological activities, particularly in the realm of anticancer research. For instance, certain quinazolinone-1,3,4-oxadiazole derivatives have shown significant cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. The cytotoxic effects were notably pronounced in derivatives where the C2 of the quinazolinone ring was modified, highlighting the importance of structural variations in enhancing anticancer activity (Hassanzadeh et al., 2019).

Antibacterial and Antimycobacterial Activity

Compounds bearing the 1,3,4-oxadiazole moiety have demonstrated significant antibacterial and antimycobacterial properties. In one study, acetamide derivatives bearing the 1,3,4-oxadiazole nucleus were synthesized and tested for their antibacterial potential. One particular compound was identified as a highly active growth inhibitor against a spectrum of bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Antifungal and Antitubercular Activities

Derivatives of 1,3,4-oxadiazole have also shown promising results in antifungal and antitubercular applications. A study involving the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, which include the 1,3,4-oxadiazole structure, indicated significant anticancer, antibacterial, antifungal, and antimycobacterial activities. Notably, some compounds within this study demonstrated higher potency compared to standard drugs used in treatments, suggesting potential for drug development (Katariya et al., 2021).

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-2-8-19-15(23)11-22-9-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)10-12/h3-7,9-10H,2,8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGYOSFVMKJZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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